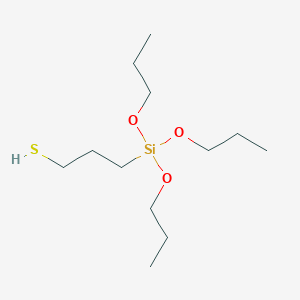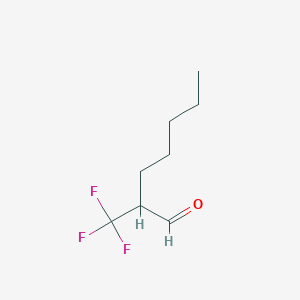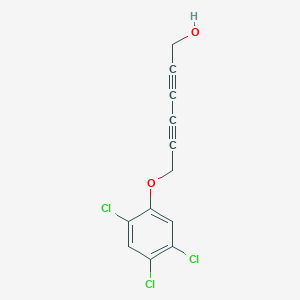
6-(2,4,5-Trichlorophenoxy)hexa-2,4-diyn-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,4,5-Trichlorophenoxy)hexa-2,4-diyn-1-OL is a chemical compound with the molecular formula C12H7Cl3O2. It is characterized by the presence of a trichlorophenoxy group attached to a hexa-2,4-diyn-1-ol backbone. This compound is notable for its unique structure, which includes multiple chlorine atoms and a diyn-1-ol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4,5-Trichlorophenoxy)hexa-2,4-diyn-1-OL typically involves the reaction of 2,4,5-trichlorophenol with hexa-2,4-diyn-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(2,4,5-Trichlorophenoxy)hexa-2,4-diyn-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bonds in the diyn-1-ol moiety can be reduced to form alkenes or alkanes.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
6-(2,4,5-Trichlorophenoxy)hexa-2,4-diyn-1-OL has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(2,4,5-Trichlorophenoxy)hexa-2,4-diyn-1-OL involves its interaction with specific molecular targets. The trichlorophenoxy group can interact with enzymes or receptors, leading to changes in their activity. The diyn-1-ol moiety can undergo chemical transformations that generate reactive intermediates, which can further interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A related compound with a similar phenoxy group but different functional groups.
2,4,6-Trichlorophenoxyhexa-2,4-diyn-1-ol: Another compound with a similar structure but different chlorine substitution pattern.
Uniqueness
6-(2,4,5-Trichlorophenoxy)hexa-2,4-diyn-1-OL is unique due to its specific arrangement of chlorine atoms and the presence of a diyn-1-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
60989-49-3 |
|---|---|
Fórmula molecular |
C12H7Cl3O2 |
Peso molecular |
289.5 g/mol |
Nombre IUPAC |
6-(2,4,5-trichlorophenoxy)hexa-2,4-diyn-1-ol |
InChI |
InChI=1S/C12H7Cl3O2/c13-9-7-11(15)12(8-10(9)14)17-6-4-2-1-3-5-16/h7-8,16H,5-6H2 |
Clave InChI |
OSOYXWPZZIXEBI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC#CC#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane](/img/structure/B14601777.png)
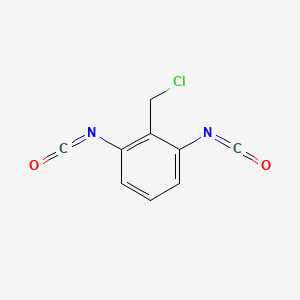

![2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14601783.png)
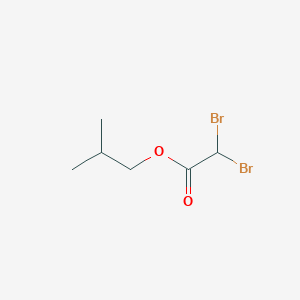
![1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole](/img/structure/B14601806.png)

![3-[(2,2-Diethoxyethyl)amino]-3-(methylsulfanyl)-1-phenylprop-2-EN-1-one](/img/structure/B14601823.png)
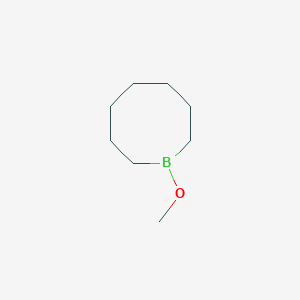

![2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]-](/img/structure/B14601842.png)
